4-Hydroxylonchocarpin

Antimicrobial activity Flavonoids Dorstenia barteri

4-Hydroxylonchocarpin (Isobavachromene) is a prenylated chalcone with 72.7% antimicrobial panel coverage—distinct from isobavachalcone's 86.4%—enabling precise SAR studies. Validated efflux pump probe for AcrAB–TolC and MexAB–OprM systems; activity potentiated by PAβN. Exhibits 71.42% cancer cell line coverage (IC₅₀ <20 µg/mL) while sparing AML12 hepatocytes. Delivers quantifiable antimelanogenic effects: tyrosinase IC₅₀ 25.3 µM, melanin reduction 42±3% at 50 µM. Procure for efflux inhibitor screening, oncology SAR, and dermatological research.

Molecular Formula C20H18O4
Molecular Weight 322.4 g/mol
CAS No. 56083-03-5
Cat. No. B017340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxylonchocarpin
CAS56083-03-5
Synonyms4-hydroxylonchocarpin
Molecular FormulaC20H18O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)O)C
InChIInChI=1S/C20H18O4/c1-20(2)12-11-16-18(24-20)10-8-15(19(16)23)17(22)9-5-13-3-6-14(21)7-4-13/h3-12,21,23H,1-2H3/b9-5+
InChIKeyIQHPDUUSMBMDGN-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxylonchocarpin (CAS 56083-03-5): Scientific and Procurement Baseline for a Multifunctional Prenylated Chalcone


4-Hydroxylonchocarpin (CAS 56083-03-5; synonym Isobavachromene) is a naturally occurring prenylated chalcone isolated from various plant sources including Psoralea corylifolia and Dorstenia barteri [1]. The compound is characterized by its chalcone scaffold with a prenylated benzopyran moiety (molecular formula C₂₀H₁₈O₄, molecular weight 322.35 g/mol). 4-Hydroxylonchocarpin exhibits a broad pharmacological profile encompassing antibacterial, antifungal, anticancer, antimycobacterial, anti-reverse transcriptase, anti-inflammatory, and tyrosinase inhibitory activities . Notably, the compound enhances phosphorylation of p38 MAPK, JNK, and ERK, induces reactive oxygen species (ROS) production, and promotes apoptosis in cancer cells [2]. These baseline characteristics establish 4-Hydroxylonchocarpin as a versatile chemical probe and lead scaffold in antimicrobial, oncology, and dermatological research programs.

Why 4-Hydroxylonchocarpin Cannot Be Replaced by Closely Related Chalcone Analogs: The Scientific Procurement Rationale


4-Hydroxylonchocarpin occupies a distinct position within the prenylated chalcone class due to its unique substitution pattern (4-hydroxy on the B-ring, 5-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl on the A-ring), which confers a biological activity profile that diverges markedly from structurally similar analogs such as isobavachalcone, lonchocarpin, 6-prenylapigenin, and 6,8-diprenyleriodictyol. Even minor structural variations among these chalcones produce substantial differences in antimicrobial spectrum coverage, antiproliferative selectivity, and capacity to overcome multidrug-resistant efflux mechanisms [1]. For instance, while isobavachalcone demonstrates superior potency in certain antimicrobial assays, 4-hydroxylonchocarpin exhibits complementary activity against resistant strains and distinct signaling pathway modulation [2]. Consequently, experimental designs predicated on a specific chalcone analog cannot reliably substitute 4-hydroxylonchocarpin without compromising outcome reproducibility or mechanistic validity. The quantitative evidence provided in Section 3 substantiates the procurement of 4-hydroxylonchocarpin over its closest structural analogs for targeted research applications.

Quantitative Differentiation Evidence for 4-Hydroxylonchocarpin Against Structural Analogs: A Procurement Decision Guide


Broad-Spectrum Antimicrobial Activity of 4-Hydroxylonchocarpin Relative to Isobavachalcone and Kanzonol C

In a head-to-head comparison against 22 microbial species (6 Gram-positive bacteria, 12 Gram-negative bacteria, and 4 fungi), 4-hydroxylonchocarpin (compound 3) exhibited growth inhibitory activity on 72.7% of the tested microorganisms. In contrast, the most active compounds in the same study, isobavachalcone (compound 1) and kanzonol C (compound 4), inhibited 86.4% of the tested microorganisms [1]. This indicates that while 4-hydroxylonchocarpin is less broad-spectrum than isobavachalcone, it retains substantial antimicrobial coverage and may offer a distinct selectivity profile suitable for applications requiring a narrower spectrum of action.

Antimicrobial activity Flavonoids Dorstenia barteri

Activity of 4-Hydroxylonchocarpin Against Multidrug-Resistant Gram-Negative Bacteria Enhanced by Efflux Pump Inhibition

4-Hydroxylonchocarpin demonstrates significant antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria, with activity markedly enhanced in the presence of the efflux pump inhibitor phenylalanine arginine β-naphthylamide (PAβN). In the absence of PAβN, 4-hydroxylonchocarpin was extruded by bacterial efflux pumps, limiting its efficacy. Upon addition of PAβN, the antibacterial activity of 4-hydroxylonchocarpin increased significantly against all studied MDR bacterial strains [1]. This efflux pump susceptibility profile mirrors that of laurentixanthone B and plumbagin, which share a common pharmacophoric moiety, but contrasts with compounds that bypass efflux mechanisms altogether.

Multidrug resistance Efflux pumps Gram-negative bacteria

Selective Cytotoxicity Profile of 4-Hydroxylonchocarpin Relative to Gancaonin Q and 6,8-Diprenyleriodictyol

In a panel of fourteen cancer cell lines, 4-hydroxylonchocarpin (compound 4) exhibited selective antiproliferative activity, with IC₅₀ values below 20 µg/mL observed in 71.42% of the tested cell lines. By comparison, gancaonin Q (compound 1) showed activity against 100% of cell lines (all fourteen lines) with IC₅₀ below 20 µg/mL, while 6,8-diprenyleriodictyol (compound 3) displayed activity against 85.71% of cell lines. Notably, 4-hydroxylonchocarpin and gancaonin Q both achieved IC₅₀ values below or around 4 µg/mL in 28.57% of the tested cell lines, designating them as the most potent cytotoxic compounds among the four flavonoids evaluated . Crucially, none of the compounds exhibited >50% inhibition against AML12 normal hepatocytes at 20 µg/mL, indicating a degree of selectivity for cancer cells.

Cytotoxicity Cancer cell lines Apoptosis

Antiproliferative Activity of 4-Hydroxylonchocarpin Against Drug-Resistant Leukemia Cells Relative to Isoflavone Analogs

In a cytotoxicity study using drug-sensitive and multidrug-resistant cancer cell lines, 4-hydroxylonchocarpin (a chalcone) demonstrated significant antiproliferative activity against the resistant leukemia cell line CEM/ADR5000, achieving an IC₅₀ below 10 µM. Comparable activity was observed for the isoflavone durmillone against the same resistant cell line, while the isoflavones 6,7,3′-trimethoxy-4′,5′-methylenedioxyisoflavone and durmillone were active against the sensitive CCRF-CEM parental line [1]. This indicates that 4-hydroxylonchocarpin retains potency against a model of multidrug-resistant leukemia, a feature that distinguishes it from other flavonoids that may lose efficacy in resistant contexts.

Drug resistance Leukemia Chalcones

Antimycobacterial and Antigonorrheal Potency of 4-Hydroxylonchocarpin Compared to Isobavachalcone and Kanzanol C

In assays against Mycobacterium tuberculosis and Neisseria gonorrhoeae, 4-hydroxylonchocarpin (4-LCP) demonstrated good antimicrobial activity with MIC values below 10 µg/mL against some strains of N. gonorrhoeae, comparable to kanzanol C (KAN) and stipulin (SPL). However, isobavachalcone (IBC) was notably more potent, exhibiting MIC values below 10 µg/mL against all tested N. gonorrhoeae strains and M. tuberculosis H37Rv [1]. Additionally, 4-hydroxylonchocarpin displayed moderate anti-reverse transcriptase activity, with IBC and 4-LCP showing the best inhibitory effects among the tested flavonoids [1]. This positions 4-hydroxylonchocarpin as a useful comparator compound for structure-activity relationship studies aimed at optimizing antimycobacterial or antigonorrheal chalcones.

Antimycobacterial Antigonorrheal Tuberculosis

Tyrosinase Inhibitory Activity of 4-Hydroxylonchocarpin and Downstream Melanogenic Effects

4-Hydroxylonchocarpin inhibits mushroom tyrosinase activity in a cell-free system with an IC₅₀ of 25.3 µM. At a concentration of 100 µM, the compound achieved 68 ± 4% inhibition of tyrosinase activity [1]. In B16F10 melanoma cells, treatment with 50 µM 4-hydroxylonchocarpin for 48 hours reduced α-MSH-stimulated melanin content by 42 ± 3% compared to the stimulated control, and downregulated protein expression of TRP-1 (to 0.4-fold), TRP-2 (to 0.3-fold), and MITF (to 0.2-fold) [1]. Concurrently, phosphorylation levels of ERK1/2 and JNK increased (2.1-fold and 1.8-fold, respectively), while MKP-1 protein and mRNA expression decreased (to 0.3-fold and 0.4-fold, respectively) [1]. While direct comparator data for other chalcones in the same assay are not available, this quantitative profile defines a benchmark for evaluating antimelanogenic chalcone analogs.

Tyrosinase inhibition Melanogenesis MAPK signaling

4-Hydroxylonchocarpin Procurement Application Scenarios: Evidence-Based Use Cases


Antimicrobial Spectrum Selectivity Studies Targeting Gram-Positive and Fungal Pathogens

Researchers investigating antimicrobial chalcones with a defined spectrum of activity—specifically those seeking a compound that inhibits 72.7% of a broad microbial panel rather than the 86.4% coverage of isobavachalcone—should procure 4-hydroxylonchocarpin as the comparator agent of choice. This differential spectrum, documented in the 2008 Kuete et al. study [1], enables experiments designed to dissect structure-activity relationships governing antimicrobial breadth versus potency. Additionally, the compound's bactericidal mechanism involving cell membrane damage and inhibition of macromolecular synthesis [2] provides a well-characterized baseline for mechanistic studies.

Multidrug-Resistance and Efflux Pump Inhibitor Screening Programs

4-Hydroxylonchocarpin serves as a validated probe substrate for efflux pump research, particularly for AcrAB–TolC (Enterobacteriaceae) and MexAB–OprM (Pseudomonas aeruginosa) systems. As demonstrated in the 2010 Kuete et al. study [3], the compound's antibacterial activity against MDR Gram-negative bacteria is significantly potentiated in the presence of the efflux pump inhibitor PAβN, while it remains limited without such inhibition. This property makes 4-hydroxylonchocarpin an ideal tool compound for screening novel efflux pump inhibitors or for studying efflux-mediated resistance mechanisms in Gram-negative pathogens.

Selective Anticancer Lead Optimization with Normal Cell Sparing Profiles

Given its intermediate selectivity profile—active against 71.42% of cancer cell lines with IC₅₀ values below 20 µg/mL while sparing normal AML12 hepatocytes—4-hydroxylonchocarpin is optimally procured for structure-activity relationship campaigns aiming to balance broad anticancer potency with reduced normal cell toxicity . The compound's demonstrated activity against multidrug-resistant leukemia CEM/ADR5000 cells (IC₅₀ < 10 µM) further positions it as a valuable scaffold for developing agents that retain efficacy against P-glycoprotein-overexpressing tumors [4].

Antimelanogenic Mechanism Benchmarking and MAPK Signaling Modulation Studies

For dermatological research and cosmeceutical development, 4-hydroxylonchocarpin provides a quantitatively characterized antimelanogenic agent with defined IC₅₀ (25.3 µM) for tyrosinase inhibition, melanin reduction (42 ± 3% at 50 µM), and transcriptional regulation of TRP-1, TRP-2, and MITF [5]. The compound's concurrent modulation of ERK, JNK, and p38 MAPK phosphorylation via MKP-1 downregulation establishes a multi-parametric reference standard for evaluating novel melanogenesis inhibitors and for studying crosstalk between MAPK signaling and pigmentation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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